ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896680-23-2
VCID: VC4422890
InChI: InChI=1S/C21H25ClN2O3S/c1-6-27-19(26)15-13-11-20(2,3)24-21(4,5)16(13)28-18(15)23-17(25)12-9-7-8-10-14(12)22/h7-10,24H,6,11H2,1-5H3,(H,23,25)
SMILES: CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C21H25ClN2O3S
Molecular Weight: 420.95

ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

CAS No.: 896680-23-2

Cat. No.: VC4422890

Molecular Formula: C21H25ClN2O3S

Molecular Weight: 420.95

* For research use only. Not for human or veterinary use.

ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate - 896680-23-2

Specification

CAS No. 896680-23-2
Molecular Formula C21H25ClN2O3S
Molecular Weight 420.95
IUPAC Name ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C21H25ClN2O3S/c1-6-27-19(26)15-13-11-20(2,3)24-21(4,5)16(13)28-18(15)23-17(25)12-9-7-8-10-14(12)22/h7-10,24H,6,11H2,1-5H3,(H,23,25)
Standard InChI Key TXNVOMSTJXDBFL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC=C3Cl

Introduction

Ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class. This compound features a thieno[2,3-c]pyridine core, which is a fused ring system consisting of a thiophene and a pyridine ring. The presence of a 2-chlorobenzamido group attached to the thienopyridine core adds to its structural complexity and potential biological activity.

Synthesis

The synthesis of ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate likely involves a multi-step process starting from simpler thienopyridine derivatives. The general approach might include:

  • Formation of the Thienopyridine Core: This involves the synthesis of the thieno[2,3-c]pyridine ring system, which can be achieved through various methods such as cyclization reactions.

  • Introduction of the 2-Chlorobenzamido Group: This step would involve the reaction of the thienopyridine core with 2-chlorobenzoyl chloride or a similar reagent.

  • Esterification: The introduction of the ethyl ester group at the 3-position can be achieved through esterification reactions.

Biological Activity

While specific biological activity data for ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate are not available, compounds in the thienopyridine class have shown potential in various therapeutic areas. These include antimicrobial, anticancer, and anti-inflammatory activities, depending on the specific substituents and structural modifications.

Potential Biological ActivitiesDescription
Antimicrobial ActivityThienopyridines have been explored for their antimicrobial properties
Anticancer ActivitySome derivatives have shown promise in inhibiting cancer cell growth
Anti-inflammatory ActivityCertain thienopyridines may exhibit anti-inflammatory effects

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